molecular formula C7H14ClNO2S B2454234 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride CAS No. 2059938-06-4

9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride

Cat. No. B2454234
CAS RN: 2059938-06-4
M. Wt: 211.7
InChI Key: ZWFSSTDTAHFHDE-UHFFFAOYSA-N
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Description

9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride, also known as TAN-67, is a synthetic compound that belongs to the class of kappa opioid receptor agonists. It has been studied extensively for its potential use in pain management and addiction treatment.

Scientific Research Applications

Synthesis and Conformational Analysis

The chemical 9λ6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride is related to a class of compounds that have been the subject of various synthetic and conformational studies. For instance, the synthesis of N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione from N-Bn and N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols was achieved, and the absolute configuration of these compounds was determined through experimental and simulated circular dichroism (CD) spectra, supported by ab initio time-dependent density functional theory (TDDFT) calculations (Bieliu̅nas et al., 2013). Similarly, N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones and derivatives were prepared from a Mannich type condensation, with conformational analysis performed via diagnosis of the 1H and 13C NMR spectra. A single-crystal X-ray diffraction analysis revealed a boat conformer for the nitrogen-containing ring and a chair conformer for the sulfur-containing ring, crystallizing in the triclinic space group P1 (Bailey et al., 1984).

Chemical Reactions and Derivatives

The synthesis of this compound class involves intriguing chemical reactions and the creation of various derivatives. For instance, the synthesis of the title ketone was completed via a Mannich reaction starting from 4-thianone, with X-ray diffraction analysis revealing the solid system is a chair-boat conformer (Bailey et al., 1984). Furthermore, new 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones were synthesized, leading to active analgesic, antiarrhythmic, and antibacterial compounds among these products (Yu et al., 2006).

properties

IUPAC Name

9λ6-thia-3-azabicyclo[4.2.1]nonane 9,9-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)6-1-2-7(11)5-8-4-3-6;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFSSTDTAHFHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC1S2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride

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